3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one
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Overview
Description
“3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one” is a complex organic compound. It contains a benzimidazole moiety, which is a type of organic compound that has been found to have diverse pharmacological activities . The benzimidazole moiety is an integral part of the structure of vitamin B12 and has been found to be beneficial in the treatment of parasitic diseases .
Synthesis Analysis
The synthesis of benzimidazole usually proceeds through two steps: first, the construction of a desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
The molecular formula of “3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one” is C17H19F3N4O. The molecule contains a benzimidazole ring, an azetidine ring, and a piperidinone ring .Chemical Reactions Analysis
The benzimidazole moiety in the molecule can undergo various chemical reactions. Modifications in the position 2 and 5 of the molecule provide a number of active drugs . The synthetic pathway usually involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Scientific Research Applications
- Antihypertensive Properties : Research has explored the potential of this compound as an antihypertensive agent. It shares structural similarities with Telmisartan, a well-known angiotensin II receptor antagonist .
- Corrosion Inhibition : Interestingly, Telmisartan derivatives, including compounds related to 3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]piperidin-2-one, have been investigated for their corrosion inhibition properties .
- Imidazole Derivatives : Imidazole is a five-membered heterocyclic moiety with diverse applications. The compound contains two nitrogen atoms, one of which bears a hydrogen atom. Researchers have explored imidazole-containing compounds for their biological activities .
- Antimicrobial Activity : Studies have assessed the antimicrobial potential of imidazole-containing compounds. Further investigation into the specific effects of 3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]piperidin-2-one on microbial growth is warranted .
Medicinal Chemistry and Drug Development
Imidazole Chemistry
Biological Evaluation
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
The compound interacts with tubulin at the colchicine-binding site , inhibiting the polymerization of tubulin . This interaction disrupts the formation of microtubules, leading to cell cycle arrest in the G2/M phase and ultimately resulting in cellular apoptosis .
Biochemical Pathways
The disruption of microtubule formation affects several biochemical pathways. Most notably, it interferes with the mitotic spindle formation , which is crucial for cell division . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The result of the compound’s action is significant antiproliferative activity , particularly in cancer cells . For example, it has been shown to be potent in MCF-7 breast cancer cells, with IC50 values in the range of 10-33 nM . This indicates that the compound is effective at inhibiting cell proliferation at very low concentrations.
properties
IUPAC Name |
3-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-18-13-5-2-3-6-14(13)20(11)12-9-19(10-12)15-7-4-8-17-16(15)21/h2-3,5-6,12,15H,4,7-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVVSDDOQPWTIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4CCCNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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